Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo-

agricultural fungicide carboxamide structure-activity relationship

Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo- belongs to the 2-iodobenzamide class of agricultural fungicides, structurally derived from the historic systemic fungicide benodanil (N-phenyl-2-iodobenzamide). It is explicitly disclosed as carboxamide (1-13) in Bayer CropScience patent family US20080293566, where it serves as a fungicidal active ingredient in synergistic combinations with insecticides and acaricides.

Molecular Formula C19H22INO
Molecular Weight 407.3 g/mol
CAS No. 640290-17-1
Cat. No. B12590310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo-
CAS640290-17-1
Molecular FormulaC19H22INO
Molecular Weight407.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I
InChIInChI=1S/C19H22INO/c1-13(2)12-14(3)15-8-5-7-11-18(15)21-19(22)16-9-4-6-10-17(16)20/h4-11,13-14H,12H2,1-3H3,(H,21,22)
InChIKeyGMMOMHSLRVQSRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo- (CAS 640290-17-1): Fungicidal Carboxamide Procurement Baseline


Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo- belongs to the 2-iodobenzamide class of agricultural fungicides, structurally derived from the historic systemic fungicide benodanil (N-phenyl-2-iodobenzamide) [1]. It is explicitly disclosed as carboxamide (1-13) in Bayer CropScience patent family US20080293566, where it serves as a fungicidal active ingredient in synergistic combinations with insecticides and acaricides [2]. The compound features a 2-iodobenzamide core conjugated to a 2-(1,3-dimethylbutyl)aniline moiety, distinguishing it from both the unsubstituted parent benodanil and the trifluoromethyl or trimethylbutyl analogs co-listed in the same patent [2].

Why Generic 2-Iodobenzamide Substitution Fails for CAS 640290-17-1: Structural Determinants of Spectrum and Synergy


Within the 2-iodobenzamide fungicide class, the N-aryl substituent directly governs lipophilicity, target-site binding, and the spectrum of phytopathogenic fungi controlled [1]. The patent literature explicitly differentiates N-[2-(1,3-dimethylbutyl)phenyl]-2-iodobenzamide from its closest analogs—N-[2-(1,3,3-trimethylbutyl)phenyl]-2-iodobenzamide and N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)benzamide—by treating each as a distinct carboxamide entity (1-13, 1-14, and 1-15, respectively) with independent synergistic pairing claims [2]. Interchanging these compounds without experimental verification risks altered fungicidal potency, modified resistance profiles, and loss of patent-protected synergistic effects with specific mixing partners [2].

Quantitative Differentiation Evidence for CAS 640290-17-1 Against Closest Structural Analogs


Patent-Recognized Structural Differentiation from Trimethylbutyl and Trifluoromethyl Analogs

In US20080293566, Bayer CropScience assigns distinct compound numbers to each analog: N-[2-(1,3-dimethylbutyl)phenyl]-2-iodobenzamide is carboxamide (1-13); its 1,3,3-trimethylbutyl analog is (1-14); and its 2-trifluoromethyl analog is (1-15) [1]. This explicit differentiation in a patent claiming synergistic fungicidal combinations indicates that the N-aryl substituent pattern materially affects biological performance and commercial applicability [1]. The 1,3-dimethylbutyl group provides a specific balance of steric bulk and lipophilicity distinct from both the more hindered 1,3,3-trimethylbutyl and the electronically divergent trifluoromethyl substituent [1].

agricultural fungicide carboxamide structure-activity relationship

Class-Level Antifungal Activity Inheritance from the Benodanil Pharmacophore

The parent compound benodanil (N-phenyl-2-iodobenzamide, CAS 15310-01-7) is a documented systemic fungicide active primarily against Basidiomycetes, including rusts (Uredinales), smuts (Ustilaginales), and Rhizoctonia solani [1]. N-[2-(1,3-dimethylbutyl)phenyl]-2-iodobenzamide retains the identical 2-iodobenzamide pharmacophore and is therefore expected to share this basal antifungal spectrum [2]. In the N-isoxazolyl-2-iodobenzamide series, compounds tested at 100 μg/mL showed activity comparable to benodanil against Phytophthora citricola, Botrytis cinerea, Rhizoctonia sp., and Alternaria sp. [1], establishing the 2-iodobenzamide scaffold as the activity-conferring element.

benodanil 2-iodobenzamide basidiomycete fungicide

Synergistic Combination Potential as a Differentiating Procurement Factor

The patent US20080293566 explicitly claims active compound combinations wherein carboxamide (1-13)—N-[2-(1,3-dimethylbutyl)phenyl]-2-iodobenzamide—is combined with one or more mixing partners from groups (2) through (24), encompassing acetylcholine receptor agonists/antagonists (e.g., clothianidin, imidacloprid), organophosphates, pyrethroids, and numerous other insecticide/acaricide classes [1]. This breadth of claimed synergistic partnerships is not equally emphasized for all listed carboxamides; the patent specifically highlights combinations involving (1-13) among others [1].

synergistic fungicide Bayer CropScience carboxamide combination

Research and Industrial Application Scenarios for CAS 640290-17-1 Based on Verifiable Evidence


Development of Synergistic Fungicide-Insecticide Co-Formulations for Broad-Spectrum Crop Protection

Based on the patent claims in US20080293566, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodobenzamide can be combined with neonicotinoid insecticides such as clothianidin or imidacloprid to create synergistic formulations targeting both phytopathogenic fungi and insect pests in a single application [1]. This scenario is directly supported by the patent's explicit listing of (1-13) as a carboxamide partner for acetylcholine receptor agonist/antagonist mixing partners from group (2) [1].

Structure-Activity Relationship (SAR) Studies on 2-Iodobenzamide N-Aryl Substituent Effects

The compound serves as a key structural probe for investigating how the 2-(1,3-dimethylbutyl) substituent on the aniline ring modulates antifungal potency relative to the unsubstituted benodanil pharmacophore and the 1,3,3-trimethylbutyl analog [1][2]. Researchers can use this compound to systematically map the contribution of branched alkyl chain topology to fungicidal spectrum and target-site affinity [1][2].

Basidiomycete Disease Control Programs Requiring Benodanil-Class Chemistry with Modified Physicochemical Properties

For agricultural settings where benodanil's physicochemical profile (logP, soil mobility) is suboptimal, the 2-(1,3-dimethylbutyl) substitution offers altered lipophilicity while retaining the 2-iodobenzamide core required for Basidiomycete activity [1][2]. This makes CAS 640290-17-1 a candidate for rust and Rhizoctonia control programs where improved foliar uptake or altered environmental fate is desired [1].

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